molecular formula C13H16BrNO4 B8623377 3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid

Cat. No.: B8623377
M. Wt: 330.17 g/mol
InChI Key: JNHCXHHHNXWBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-{[(tert-butoxy)carbonyl]amino}-2-methylbenzoic acid is a useful research compound. Its molecular formula is C13H16BrNO4 and its molecular weight is 330.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16BrNO4

Molecular Weight

330.17 g/mol

IUPAC Name

3-bromo-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C13H16BrNO4/c1-7-8(14)5-6-9(10(7)11(16)17)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17)

InChI Key

JNHCXHHHNXWBCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Example 104A (10 g, 40 mmol) and tetrabutylammonium tribromide (19.2 g, 40 mmol) in DMF (250 mL) was treated slowly with water (250 mL). The resulting suspension was stirred for 18 hours and partitioned between water (1.2 L) and ethyl acetate (500 mL). The organic layer was washed with water (2×1 L), dried (Na2SO4), filtered, and concentrated. The residue was dissolved in dichloromethane (900 mL), washed with water (5×1 L) and brine, dried (Na2SO4), filtered, and concentrated to provide the desired product (11.7 g). MS (ESI(−)) m/e 328, 330 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 13.60 (br s, 1H), 9.68 (s, 1H), 7.63 (d, 1H), 7.39 (d, 1H), 2.37 (s, 3H), 1.44 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

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